molecular formula C19H18ClN3OS B2995678 N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide CAS No. 1243035-16-6

N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide

Cat. No. B2995678
CAS RN: 1243035-16-6
M. Wt: 371.88
InChI Key: ZFFIBZVXZGXJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .


Synthesis Analysis

Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones .


Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . It is isomeric with other naphthyridines including quinazoline, phthalazine, and cinnoline .


Chemical Reactions Analysis

Quinoxalines can undergo various reactions such as diazotization, nitration, oxidation, substitutions, and reduction . They can also undergo condensation and cyclization reactions .


Physical And Chemical Properties Analysis

Quinoxaline is a colorless oil that melts just above room temperature . It is widely found in natural products and many pharmaceutical ingredients .

Scientific Research Applications

Antimosquito Properties

Other Potential Applications

Compound: N-(3-methylbutyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide

This compound has broader potential beyond antimosquito properties:

Mechanism of Action

Many pieces of evidence have recently correlated A2B receptor antagonism with anticancer activity . Hence, the search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent .

Future Directions

Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c1-13-17(18(24)21-12-15-9-5-6-10-16(15)20)25-19(23-13)22-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFIBZVXZGXJQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

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